Benzenesulfonamide, 3-[4-(1H-indol-4-yl)-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, 3-[4-(1H-indol-4-yl)-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]- is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of Benzenesulfonamide, 3-[4-(1H-indol-4-yl)-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]- involves multiple steps, each requiring specific reaction conditions and reagentsIndustrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Benzenesulfonamide, 3-[4-(1H-indol-4-yl)-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents.
Scientific Research Applications
Benzenesulfonamide, 3-[4-(1H-indol-4-yl)-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 3-[4-(1H-indol-4-yl)-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]- involves its interaction with specific molecular targets and pathways. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Benzenesulfonamide, 3-[4-(1H-indol-4-yl)-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]- can be compared with other similar compounds, such as:
Benzenesulfonamide derivatives: These compounds share the benzenesulfonamide group but differ in other structural features.
Indole derivatives: These compounds share the indole ring but have different substituents.
Pyrrolo[2,3-b]pyridine derivatives: These compounds share the pyrrolo[2,3-b]pyridine ring but differ in other functional groups. The uniqueness of Benzenesulfonamide, 3-[4-(1H-indol-4-yl)-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]- lies in its combination of these structural features, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C28H22N4O4S2 |
---|---|
Molecular Weight |
542.6 g/mol |
IUPAC Name |
3-[4-(1H-indol-4-yl)-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C28H22N4O4S2/c1-18-8-10-20(11-9-18)38(35,36)32-27(19-4-2-5-21(16-19)37(29,33)34)17-25-23(12-15-31-28(25)32)22-6-3-7-26-24(22)13-14-30-26/h2-17,30H,1H3,(H2,29,33,34) |
InChI Key |
KFZPTDDOOCZSCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)C4=C5C=CNC5=CC=C4)C6=CC(=CC=C6)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.